molecular formula C23H17FN2O3S B2484329 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1251625-05-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No. B2484329
CAS RN: 1251625-05-4
M. Wt: 420.46
InChI Key: NHXGDVZAVGHJNV-UHFFFAOYSA-N
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Description

The investigation into compounds with complex structures, such as those featuring benzodioxin, fluorophenyl, pyrrol, and thiophene moieties, stems from their potential applications in various fields, including medicinal chemistry and materials science. These compounds often exhibit unique physical, chemical, and biological properties due to their intricate molecular architecture.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler precursors. For example, derivatives of thiophene and pyrrole have been synthesized through various methods, including condensation reactions, catalytic cycles, and solvent-free microwave-assisted reactions. The specific synthesis route can significantly influence the yield, purity, and configuration of the final product (Sharma et al., 2016).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography, NMR spectroscopy, and computational modeling. For instance, the crystal structure analysis reveals the spatial arrangement of molecules, hydrogen bonding patterns, and π-π interactions, which are crucial for understanding the compound's reactivity and interaction with biological targets (Sagar et al., 2018).

Chemical Reactions and Properties

Compounds containing thiophene, benzodioxin, and pyrrole units participate in a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition. These reactions allow for the functionalization and further derivatization of the core structure, impacting their chemical properties and potential applications. The chemical reactivity is influenced by the electronic and steric effects of the substituents on the rings (Amr et al., 2010).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are determined by the molecular structure. These properties are essential for designing compounds with desirable pharmacokinetic and pharmacodynamic profiles. For instance, solvent interactions can significantly affect the solubility and, therefore, the bioavailability of the compounds (Jayarajan et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards oxidizing or reducing agents, and stability under various conditions, are critical for the compound's application. These properties are influenced by the functional groups present and the overall molecular architecture. The study of these properties helps in understanding the behavior of the compounds in biological systems and their potential as therapeutic agents or functional materials (Thirunarayanan & Sekar, 2013).

Scientific Research Applications

Discovery and Clinical Trials

Compounds similar to the one specified have been investigated for their potential as selective inhibitors in kinase superfamily, showing promising in vivo efficacy and advancement into clinical trials due to favorable pharmacokinetic and safety profiles (Gretchen M. Schroeder et al., 2009).

Synthetic Routes and Rearrangements

Research on thiophenecarboxamides demonstrates synthetic methodologies that enable the creation of novel structures through rearrangements, potentially offering a foundation for developing new therapeutic agents with specific biological activities (J. Clayden et al., 2004).

Heterocyclic Synthesis

Thiophene derivatives have been synthesized for use in heterocyclic chemistry, leading to the creation of compounds with varied biological activities. Such research underlines the importance of thiophene-based compounds in the development of new pharmaceuticals and agrochemicals (R. Mohareb et al., 2004).

Fluorescent Probes for Detection

Studies on reaction-based fluorescent probes for discrimination of thiophenols highlight the application of complex molecules in analytical chemistry, particularly in the detection of environmentally and biologically relevant species with high sensitivity and selectivity (Z. Wang et al., 2012).

Neuropharmacology

Investigations into orexin receptor mechanisms using compounds with structural similarities have provided insights into the neuropharmacological basis of certain disorders, suggesting potential therapeutic avenues for conditions like compulsive eating and possibly other eating disorders (L. Piccoli et al., 2012).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3S/c24-16-5-3-4-15(12-16)18-14-30-22(21(18)26-8-1-2-9-26)23(27)25-17-6-7-19-20(13-17)29-11-10-28-19/h1-9,12-14H,10-11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXGDVZAVGHJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C(=CS3)C4=CC(=CC=C4)F)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

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